molecular formula C16H21N5O2 B2988565 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897614-53-8

2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2988565
CAS RN: 897614-53-8
M. Wt: 315.377
InChI Key: DPPFZWXBTDAYRS-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including acetochlor and butachlor, are studied for their metabolism in human and rat liver microsomes. These compounds, structurally related to 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, undergo complex metabolic activation pathways leading to DNA-reactive products. The study by Coleman et al. (2000) elucidates the metabolic pathways and identifies key intermediates, offering insights into the toxicological aspects and environmental fate of chloroacetamide derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).

Anion Coordination by Amide Derivatives

Kalita and Baruah (2010) investigated different spatial orientations of amide derivatives in anion coordination, highlighting the structural versatility and binding capabilities of amide compounds. This research provides a foundation for understanding how similar structures, including 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, might interact with anions, which is relevant for designing new materials and sensors (Kalita & Baruah, 2010).

Platinum-Catalyzed Cyclization Reactions

Nakamura, Sato, and Terada (2009) explored platinum-catalyzed dehydroalkoxylation-cyclization cascades involving N-O bond cleavage in ortho-alkynylphenylureas and -acetamides. This research demonstrates the utility of catalytic processes in synthesizing complex cyclic compounds from linear precursors, relevant for the synthesis and modification of compounds like 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (Nakamura, Sato, & Terada, 2009).

Radical and Heck Cyclizations

Guthrie, Geib, and Curran (2011) reported on the radical cyclizations and Heck reactions of diastereomeric o-haloanilide atropisomers, including N-(cyclohex-2-enyl)-N-(2-iodophenyl)acetamides. Their work highlights the importance of stereochemistry in determining the outcomes of cyclization reactions, which is pertinent for developing synthetic strategies for complex molecules including 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (Guthrie, Geib, & Curran, 2011).

properties

IUPAC Name

2-cyclopentyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-23-14-8-6-13(7-9-14)21-15(18-19-20-21)11-17-16(22)10-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPFZWXBTDAYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

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